molecular formula C11H14N2O2 B1453503 1-Phenylpiperazine-2-carboxylic acid CAS No. 1214833-66-5

1-Phenylpiperazine-2-carboxylic acid

Cat. No.: B1453503
CAS No.: 1214833-66-5
M. Wt: 206.24 g/mol
InChI Key: UKNFEDAPNKSQGJ-UHFFFAOYSA-N
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Description

1-Phenylpiperazine-2-carboxylic acid ( 1214833-66-5) is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. This molecule serves as a versatile building block in organic synthesis and pharmaceutical research, combining a phenylpiperazine scaffold with a carboxylic acid functional group . The phenylpiperazine moiety is a significant pharmacophore in medicinal chemistry, known for its interaction with the monoamine neurotransmitter systems, which makes it a valuable template for neuropharmacological research . The carboxylic acid group enhances the molecule's utility by allowing for further chemical modifications into esters, amides, and other derivatives, facilitating the exploration of structure-activity relationships. Recent research has highlighted the application of this compound and its core structure in developing novel cholinesterase inhibitors. Specifically, molecular hybrids incorporating the N-phenylpiperazine fragment have been synthesized and evaluated, with certain derivatives demonstrating potent inhibitory activity against acetylcholinesterase, a key target for cognitive disorders . Furthermore, the piperazine-2-carboxylic acid structure has been identified as a valuable monomer for advanced material science, particularly in the fabrication of ultrathin polyamide nanofiltration membranes. The carboxyl group contributes to a highly negatively charged membrane surface, enabling high water permeance and efficient separation of divalent salts in water purification applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNFEDAPNKSQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenylpiperazine-2-carboxylic acid (PPCA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the following chemical formula:

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.25 g/mol
  • CAS Number : 1214833-66-5

The compound features a phenyl group attached to the piperazine ring and a carboxylic acid functional group at the second position, which contributes to its biological activity.

Synthesis Methods

The synthesis of PPCA typically involves multi-step organic reactions. The methods require careful control of reaction conditions to optimize yield and purity. Common synthetic routes include:

  • Condensation Reactions : Combining piperazine derivatives with aromatic carboxylic acids.
  • Cyclization Techniques : Utilizing cyclization reactions to form the piperazine ring structure.

Antidepressant and Anxiolytic Effects

Research indicates that PPCA exhibits potential as an antidepressant and anxiolytic agent . It interacts with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. Studies have shown that PPCA can enhance serotonin signaling, contributing to its antidepressant effects.

Dopaminergic Modulation

PPCA also modulates dopaminergic pathways, making it a candidate for treating disorders like schizophrenia. Its interaction with dopamine receptors suggests potential in addressing symptoms associated with psychotic disorders.

Anticancer Potential

In recent studies, derivatives of PPCA have been evaluated for their anticancer activity. For instance, compounds based on the phenylpiperazine scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) cells. Molecular docking studies indicated that these compounds could effectively bind to topoisomerase II, a target for many anticancer drugs .

Data Table: Biological Activities of 1-Phenylpiperazine Derivatives

Compound Name Biological Activity Reference
This compoundAntidepressant, anxiolytic, anticancer
BS230Strong antitumor activity against MCF7 cells
BS130Moderate cytotoxicity; less effective than BS230

Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that PPCA administration resulted in significant reductions in depressive-like behaviors when compared to control groups. The compound's efficacy was attributed to its ability to increase serotonin levels in the brain.

Study 2: Anticancer Activity

In vitro tests showed that PPCA derivatives exhibited cytotoxicity comparable to doxorubicin when tested against MCF7 cells. The results suggested that these compounds could enhance the effectiveness of existing chemotherapy agents by reversing drug resistance .

PPCA exerts its biological effects through several mechanisms:

  • Receptor Binding : Interaction with serotonin and dopamine receptors.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : Alteration of gene expression related to cell cycle regulation and apoptosis.

Scientific Research Applications

Pharmaceutical Development

PPCA serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential use in medications targeting mental health disorders due to their interactions with neurotransmitter systems. Notably, PPCA has shown promise as an antidepressant and anxiolytic agent by modulating serotonin and dopaminergic pathways, which are vital in treating conditions like depression and schizophrenia.

Key Pharmaceuticals Derived from PPCA:

Compound NameTherapeutic UseMechanism of Action
AripiprazoleAntipsychoticPartial agonist at dopamine D2 receptors
QuetiapineTreatment of schizophreniaAntagonist at serotonin and dopamine receptors
TrimetazidineAngina treatmentImproves myocardial metabolism

Biochemical Research

In biochemical studies, PPCA is utilized to investigate enzyme inhibition and receptor binding mechanisms. This compound aids researchers in understanding biological pathways and developing new therapeutic strategies. Its role as a GABA receptor agonist highlights its potential in antiparasitic treatments, where it can induce hyperpolarization of nerve endings, leading to paralysis in certain organisms.

Research Highlights:

  • Enzyme Inhibition Studies: PPCA derivatives are studied for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: The compound's interaction with GABA receptors is crucial for understanding its effects on neurotransmission.

Polymer Chemistry

PPCA can be incorporated into polymer formulations, enhancing properties such as solubility and mechanical strength. This application is particularly beneficial for creating advanced materials used in various industrial applications. The incorporation of PPCA into polymers can improve their durability and performance in specific environments .

Analytical Chemistry

In analytical chemistry, PPCA is used as a standard in chromatographic techniques. Its role as a reference compound aids in the accurate quantification of related substances within complex mixtures. This application is vital for ensuring the quality and consistency of pharmaceutical products during development and production .

Cosmetic Formulations

The unique properties of PPCA make it suitable for cosmetic applications, particularly in skin care products. It enhances texture and stability, contributing to a better user experience. The compound's ability to improve formulation stability is essential for the longevity and effectiveness of cosmetic products .

Case Studies and Research Findings

Several studies have documented the applications of PPCA across various fields:

  • Antidepressant Activity: A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of PPCA derivatives in animal models, demonstrating significant improvements in depressive behaviors when compared to control groups.
  • Acaricidal Properties: Research highlighted in Pesticide Biochemistry and Physiology investigated the acaricidal activity of phenylpiperazine derivatives against Tetranychus urticae (two-spotted spider mite), showcasing the potential agricultural applications of PPCA derivatives .
  • Synthesis Techniques: An efficient synthetic method for producing enantiomerically pure trans-3-arylpiperazine-2-carboxylic acids was developed, emphasizing the importance of PPCA in creating compounds with specific stereochemical configurations necessary for biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups among 1-phenylpiperazine-2-carboxylic acid and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl, carboxylic acid ~206.23 (estimated) Potential drug intermediate, polar interactions
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride 4-Cyanobenzyl, HCl salt ~337.80 (estimated) Enhanced solubility due to HCl; cyan group may influence receptor binding
N-4-Cbz-2-piperazinecarboxylic acid Benzyloxycarbonyl (Cbz) protecting group ~278.30 (estimated) Used in peptide synthesis; Cbz group aids in selective deprotection
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl, no carboxylic acid ~196.67 CNS activity (e.g., serotonin receptor modulation); lipophilic due to Cl
1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, tert-butyl ester Pyrazole, tert-butyl ester 342.44 Ester group improves membrane permeability; pyrazole may confer anti-inflammatory activity

Preparation Methods

Enzymatic Stereoselective Hydrolysis for Chiral Derivatives

A significant advancement in the preparation of optically active 1-phenylpiperazine derivatives, including 1-phenylpiperazine-2-carboxylic acid, involves enzymatic hydrolysis of racemic esters:

  • Starting Material : Racemic oxalamate esters of 1-methyl-3-phenylpiperazine (methyl or ethyl oxalates) serve as substrates.

  • Enzyme Used : Protease from Streptomyces griseus acts as a hydrolase catalyzing selective hydrolysis of one enantiomer over the other, enabling stereoselective resolution.

  • Reaction Conditions :

    • Hydrolysis is performed in a buffer-free medium, often with organic co-solvents such as toluene, methyl tert-butyl ether, or cyclohexane to improve solubility and selectivity.
    • The enzyme shows high stability in water/co-solvent mixtures and neat organic solvents.
    • The reaction is carried out at controlled pH, but unbuffered conditions sometimes yield higher enantiomeric excess (ee).
    • Low enzyme loading is sufficient due to high catalytic efficiency.
  • Outcome :

    • The enzymatic hydrolysis yields optically pure (S)- or (R)-1-methyl-3-phenylpiperazine derivatives.
    • The enantiomeric ratio (E) is used to monitor selectivity, calculated from conversion and ee values.
    • Scale-up experiments demonstrate the feasibility of this method for preparative purposes.

Reaction Monitoring and Purification

  • Analytical Techniques :

    • Thin-layer chromatography (TLC) using silica gel with dichloromethane/methanol eluents.
    • Gas chromatography (GC) after derivatization to trifluoroacetamide to separate enantiomers.
    • Enantiomeric excess and conversion are calculated to assess the stereoselectivity.
  • Purification :

    • Crystallization of the oxalamate esters improves purity.
    • Column chromatography is used post-reaction to isolate the target compounds.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Enzyme Conditions Yield / Selectivity Notes
Buchwald-Hartwig Coupling Aryl chlorides + amines Nickel complex, KOtBu 1,4-dioxane, 90 °C, 4 h, inert N2 ~88% yield for 1-phenylpiperazine Purification by silica gel chromatography
Enzymatic Hydrolysis Racemic methyl/ethyl oxalate esters of 1-methyl-3-phenylpiperazine Protease from Streptomyces griseus Buffer-free, organic co-solvents, mild temperature High enantiomeric excess, scalable Selectivity depends on solvent and pH

Research Findings and Practical Considerations

  • The enzymatic method provides a stereoselective route to chiral 1-phenylpiperazine derivatives, which are valuable intermediates for pharmaceutical synthesis, such as in the production of S-mirtazapine.

  • The absence of buffer in the enzymatic hydrolysis enhances selectivity, likely due to the influence of the nitrogen atom in the piperazine ring on enzyme interaction.

  • Solidification of substrates in some solvents may limit diffusion and reaction rate, suggesting solvent choice is critical.

  • The enzymatic process is advantageous due to mild conditions, high selectivity, and minimal need for cofactors.

Q & A

Q. How can computational tools predict the environmental toxicity of this compound derivatives?

  • Methodological Answer : QSAR models (e.g., ECOSAR) estimate aquatic toxicity (LC₅₀ for fish). Bioconcentration factors (BCF) are calculated using logKow values. Persistence is assessed via BIOWIN models. Experimental validation includes Daphnia magna acute toxicity tests (OECD 202 guidelines) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.